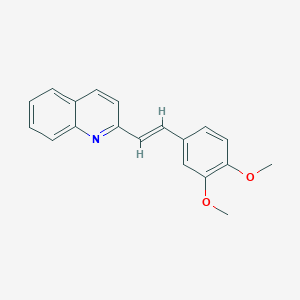
2-(3,4-Dimethoxystyryl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethoxystyryl)quinoline is a chemical compound that has gained significant attention in scientific research due to its potential as a fluorescent probe for biological imaging. This compound is a derivative of quinoline and is also known as DMQ. DMQ has a unique structure that allows it to interact with biological systems, making it an attractive tool for studying various physiological processes.
Wirkmechanismus
DMQ interacts with biological targets through various mechanisms, such as hydrogen bonding, π-π stacking, and electrostatic interactions. Upon binding to a target, DMQ undergoes a conformational change that results in the emission of fluorescence. The mechanism of action of DMQ has been extensively studied, and its ability to selectively bind to specific targets has been well-established.
Biochemische Und Physiologische Effekte
DMQ has been shown to have minimal biochemical and physiological effects on biological systems. Studies have shown that DMQ does not significantly alter the activity of enzymes or affect cell viability. This property makes DMQ an ideal tool for studying various physiological processes without interfering with the biological system being studied.
Vorteile Und Einschränkungen Für Laborexperimente
DMQ has several advantages as a fluorescent probe for biological imaging. It has a high quantum yield, which means that it emits a high intensity of fluorescence upon excitation. It also has a large Stokes shift, which allows for easy detection of fluorescence. However, DMQ has some limitations, such as its sensitivity to pH and its tendency to aggregate at high concentrations. These limitations need to be considered when using DMQ in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of DMQ in scientific research. One potential application is in the study of protein-protein interactions. DMQ can be used to selectively label specific proteins and monitor their interactions in real-time. Another potential application is in the study of DNA-protein interactions. DMQ can be used to selectively label specific DNA sequences and monitor their interactions with proteins. Additionally, DMQ can be used in the development of biosensors for the detection of specific biological targets. Overall, DMQ has great potential as a tool for studying various physiological processes and has numerous future directions for scientific research.
Synthesemethoden
The synthesis of DMQ involves the reaction of 3,4-dimethoxystyryl bromide with 2-aminobenzophenone in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure DMQ. This synthesis method has been well-established and has been used in various studies to produce DMQ for research purposes.
Wissenschaftliche Forschungsanwendungen
DMQ has been widely used in scientific research as a fluorescent probe for biological imaging. Its unique structure allows it to selectively bind to specific biological targets, such as proteins and DNA, and emit fluorescence upon excitation. This property makes DMQ an ideal tool for studying various physiological processes, such as cell signaling, protein-protein interactions, and DNA-protein interactions.
Eigenschaften
CAS-Nummer |
75903-25-2 |
|---|---|
Produktname |
2-(3,4-Dimethoxystyryl)quinoline |
Molekularformel |
C19H17NO2 |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C19H17NO2/c1-21-18-12-8-14(13-19(18)22-2)7-10-16-11-9-15-5-3-4-6-17(15)20-16/h3-13H,1-2H3/b10-7+ |
InChI-Schlüssel |
XAEBIRLRAIYZMN-JXMROGBWSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2)OC |
SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



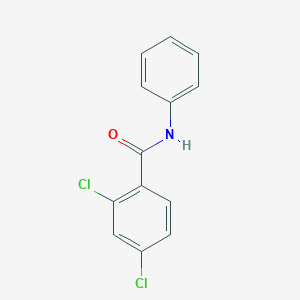

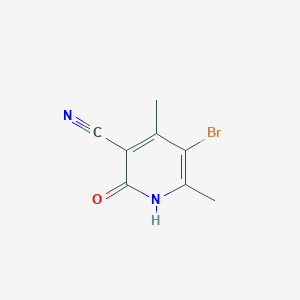



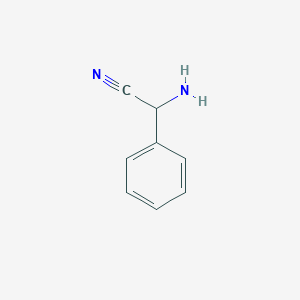

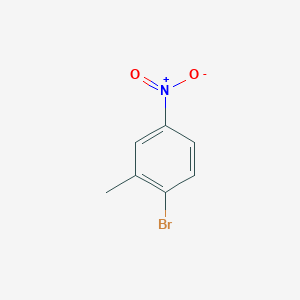


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide](/img/structure/B182608.png)
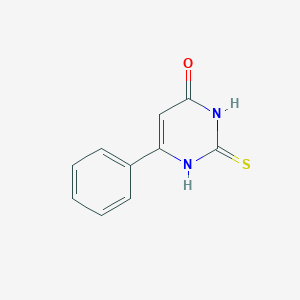
![4-(Bromomethyl)benzo[d][1,3]dioxole](/img/structure/B182611.png)